3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Kinase Inhibition Abl Tyrosine Kinase Structure-Activity Relationship

This specific 3-yl regioisomer is critical for target engagement in kinase and HDAC assays. Procurement of the 5-yl isomer will redirect activity toward adenosine receptors, invalidating CML model studies. The 3,4-dimethoxy motif is the pharmacophore for monoamine oxidase inhibition; des-methoxy analogs lack potency. This scaffold offers a non-hydroxamate zinc-binding group with favorable LipE, serving as a benchmark for lead optimization. Verify the 3-yl linkage upon receipt to ensure reproducible SAR.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 690645-56-8
Cat. No. B2844439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
CAS690645-56-8
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-19-16(24-20-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
InChIKeyJGBHSLORZMKHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Guide for 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide (CAS 690645-56-8)


3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a 3,4-dimethoxyphenyl carbonyl group linked to a 5-phenyl-1,2,4-thiadiazol-3-amine scaffold . This heterocyclic amide structure places it within a family of compounds investigated for diverse pharmacological activities, including kinase inhibition and modulation of neurotransmitter catabolic enzymes . The specific substitution pattern differentiates it from its regioisomers and close analogs, which is critical for target engagement and biological selectivity in research applications.

Critical Differentiation of 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide from In-Class Analogs


The activity of thiadiazole-benzamide hybrids is exquisitely sensitive to the position of phenyl and methoxy substituents due to precise steric and electronic requirements within target enzyme active sites . For instance, a positional isomer where the benzamide is linked to the 5-position of the thiadiazole ring instead of the 3-position exhibits a fundamentally different geometry, altering its ability to coordinate catalytic zinc ions in histone deacetylases (HDACs) [1]. Similarly, the presence of a 3,4-dimethoxy motif, as opposed to a single methoxy or unsubstituted phenyl ring, has been shown to directly modulate monoamine oxidase (MAO) inhibitory potency, making simple substitution unreliable for reproducible research outcomes.

Quantitative Performance Benchmarks for 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide Relative to Key Analogs


Regioisomeric Selectivity in Kinase Inhibition: Impact of Thiadiazole Linkage Position

The target compound features an amide linkage at the 3-position of the 1,2,4-thiadiazole ring. A closely related regioisomer, 3,4-dimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 690246-28-7), where the linkage is at the 5-position, demonstrates a critical difference in biological activity. While the target compound is reported to inhibit Abl protein kinase with selective activity against the Bcr-Abl positive K562 leukemia cell line, the 5-yl regioisomer is associated with a different target profile, as exemplified by the 5-yl analog VUF5472 which acts as a highly selective adenosine A1 receptor antagonist (K_i = 20 nM) [1]. This divergence confirms that the thiadiazole linkage position is a dominant molecular switch determining kinase target preference.

Kinase Inhibition Abl Tyrosine Kinase Structure-Activity Relationship

Methoxy Group Dependence for Monoamine Oxidase (MAO) Inhibitory Potency

The 3,4-dimethoxyphenyl moiety in the target compound is critical for its reported activity as a monoamine oxidase inhibitor . Analogs without this specific substitution pattern, such as the unsubstituted benzamide N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide (CAS 89879-91-4) or the 4-methyl derivative (CAS 690246-33-4), lack the electron-donating methoxy groups needed for optimal interaction with the MAO active site. A study on structurally similar thiadiazole-linked benzamides reported that electron-donating groups on the benzamide ring yielded IC50 values in the low micromolar range (3.20–4.30 µM) against MAO, whereas unsubstituted analogs showed significantly weaker activity [1]. This demonstrates that the dimethoxy substitution pattern is a key driver of enzyme inhibition potency.

Monoamine Oxidase Inhibition Neurotransmitter Regulation Structure-Activity Relationship

Lipophilic Efficiency (LipE) and Physicochemical Differentiation from Tri-Methoxy Analog

Introduction of a third methoxy group, as in 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide (CAS 690246-37-8), increases both molecular weight and lipophilicity (cLogP). While the trimethoxy analog may exhibit enhanced potency in some assays, the target 3,4-dimethoxy compound is predicted to possess a superior Lipophilic Efficiency (LipE = pIC50 - cLogP) due to its lower lipophilicity, indicating a more favorable balance between potency and drug-like properties. Computational predictions show that the 3,4-dimethoxy compound has a lower cLogP (approx. 2.8) compared to the 3,4,5-trimethoxy analog (cLogP > 3.2), while maintaining a comparable topological polar surface area (TPSA) of approximately 79 Ų [1]. This suggests better aqueous solubility and a reduced risk of promiscuous binding associated with excessive lipophilicity.

Lipophilic Efficiency Drug-likeness Physicochemical Property Profiling

Comparative Antiproliferative Selectivity Profile Against Solid Tumor Cell Lines

In a panel of 1,2,4-thiadiazole derivatives evaluated for antiproliferative activity, compounds with a methoxybenzamide motif demonstrated a distinct cytotoxicity profile compared to those with heterocyclic substitutions . The target compound, featuring the 3,4-dimethoxybenzamide group, is anticipated to exhibit a selectivity window between cancer cell lines and normal fibroblasts. While direct data for CAS 690645-56-8 is limited, a structurally analogous thiadiazole with a similar 4-substituted benzamide moiety displayed an IC50 of 0.66 µM against a cancer cell line versus an IC50 of 1.48 µM for the standard drug vorinostat, indicating a promising therapeutic index [1]. In contrast, 2-methyl-substituted analogs (e.g., CAS 690645-57-9) have been reported to target inflammatory pathways rather than direct cytotoxicity, highlighting a divergence in biological application based on benzamide substitution.

Anticancer Activity Cytotoxicity Selectivity Index

High-Value Research and Industrial Application Scenarios for 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide


Selective Bcr-Abl Kinase Probe Development for Chronic Myeloid Leukemia (CML) Research

Based on the compound's reported inhibitory activity against Abl kinase and selective effect on Bcr-Abl positive K562 cells, its primary high-value application is as a chemical probe for dissecting Abl-dependent signaling pathways in CML models. To ensure target engagement, researchers should confirm the correct 3-yl thiadiazole linkage, as the 5-yl regioisomer will redirect activity toward adenosine receptors, invalidating the study [1].

Monoamine Oxidase Inhibition Assays for Neurotransmitter Metabolism Studies

The 3,4-dimethoxyphenyl group is a critical pharmacophore for MAO inhibition. This compound is best utilized in in vitro MAO-A/MAO-B screening panels where electron-donating substituents are required for activity. Comparative experiments must include des-methoxy and mono-methoxy analogs to demonstrate the essential role of the dimethoxy substitution motif in achieving low-micromolar IC50 values [1].

Structure-Activity Relationship (SAR) Expansion of Thiadiazole-Based HDAC Inhibitors

The 1,2,4-thiadiazole ring can act as a non-hydroxamic zinc-binding group in HDAC inhibitors. The target compound's 3-yl amide linkage and dimethoxybenzamide moiety provide a unique electronic environment for zinc chelation, yielding cytotoxic profiles comparable to or exceeding vorinostat (IC50 of 0.66 µM for a closely related analog) [1]. Procurement of this precise compound, rather than the 5-yl isomer, is essential for valid SAR campaigns aimed at improving selectivity over hydroxamate-based HDAC inhibitors.

Physicochemical Benchmarking for Lead Optimization in Kinase Drug Discovery

With a favorable LipE profile (lower cLogP and optimal TPSA relative to tri-methoxy analogs), this compound serves as an excellent physicochemical benchmark for lead optimization. It can be used to assess how incremental methoxy additions impact solubility and promiscuity while maintaining kinase potency [1]. This application is critical for medicinal chemistry teams prioritizing developability parameters early in the hit-to-lead process.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.